1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No.: 1443981-81-4
Cat. No.: VC3016062
Molecular Formula: C10H11ClF3N
Molecular Weight: 237.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443981-81-4 |
|---|---|
| Molecular Formula | C10H11ClF3N |
| Molecular Weight | 237.65 g/mol |
| IUPAC Name | 1-(trifluoromethyl)-2,3-dihydroinden-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H10F3N.ClH/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9;/h1-4H,5-6,14H2;1H |
| Standard InChI Key | MGSDNNBIVWUQSW-UHFFFAOYSA-N |
| SMILES | C1CC(C2=CC=CC=C21)(C(F)(F)F)N.Cl |
| Canonical SMILES | C1CC(C2=CC=CC=C21)(C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is an indene derivative characterized by a trifluoromethyl group attached to the indene structure. This configuration significantly influences its chemical and biological properties, making it distinct from other indene-based compounds. The compound belongs to a broader class of fluorinated organic compounds, which have gained substantial attention in medicinal chemistry and pharmaceutical development.
Basic Identification Parameters
The compound can be identified through several standard chemical identifiers as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1443981-81-4 |
| Molecular Formula | C₁₀H₁₁ClF₃N |
| Molecular Weight | 237.65 g/mol |
| IUPAC Name | 1-(trifluoromethyl)-2,3-dihydroinden-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H10F3N.ClH/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9;/h1-4H,5-6,14H2;1H |
| Standard InChIKey | MGSDNNBIVWUQSW-UHFFFAOYSA-N |
| SMILES | C1CC(C2=CC=CC=C21)(C(F)(F)F)N.Cl |
The molecular structure consists of a dihydroindene framework with a trifluoromethyl group and an amine group both positioned at carbon-1, forming a tertiary carbon center. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents .
Physical and Chemical Properties
The physical and chemical properties of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride are fundamental to understanding its behavior in various experimental conditions and applications.
Chemical Properties
The chemical reactivity of this compound is primarily determined by its functional groups. The amine group can participate in various reactions including nucleophilic substitutions, acylation, and formation of amide bonds. The trifluoromethyl group, being electron-withdrawing, influences the electronic distribution within the molecule, affecting its chemical behavior.
One significant aspect of its chemical properties is the impact of the trifluoromethyl group on lipophilicity. This group increases the compound's lipophilic character, potentially enhancing membrane permeability—a property of particular interest in drug development.
Structural Isomers and Related Compounds
Several structural isomers of this compound exist, differing primarily in the position of the trifluoromethyl group on the indene framework:
| Compound | CAS Number | Distinguishing Feature |
|---|---|---|
| 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride | 936220-73-4 | Trifluoromethyl at position 5 |
| 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | 68755-40-8 | Trifluoromethyl at position 6 |
| 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | 1202577-87-4 | Hydroxyl instead of amine group |
These structural variations allow for comparative studies on how the position of functional groups affects chemical reactivity and potential biological interactions .
Applications and Research Areas
1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride has several potential applications based on its structural features and chemical properties.
Pharmaceutical Research
The compound is primarily designated for research purposes, particularly in pharmaceutical development. The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to:
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Enhance metabolic stability by resisting enzymatic degradation
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Improve lipophilicity and membrane permeability
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Modify the electronic properties of the molecule, potentially affecting receptor binding
Chemical Synthesis
As an intermediate or building block, this compound can be utilized in the synthesis of more complex molecules. The amine functionality provides a versatile handle for further modifications, including:
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Formation of amides and peptide bonds
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Reductive amination reactions
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Nucleophilic substitution reactions
Structure-Activity Relationship Studies
The compound can serve as a valuable tool in structure-activity relationship (SAR) studies, where researchers systematically modify chemical structures to understand how these changes affect biological activity. The unique positioning of the trifluoromethyl group at carbon-1 provides distinctive electronic and steric properties that can be compared with isomeric forms.
Comparative Analysis with Similar Compounds
Understanding how 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride compares to similar compounds provides valuable insights into its unique properties and potential applications.
Comparison with Structural Isomers
The position of the trifluoromethyl group significantly affects the compound's properties:
| Compound | Position of CF₃ | Key Difference in Properties |
|---|---|---|
| 1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride | Position 1 | Directly affects the tertiary carbon center with the amine group |
| 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride | Position 5 | CF₃ group on the aromatic ring, electronically isolated from the amine |
| 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | Position 6 | CF₃ group on a different position of the aromatic ring |
These positional isomers can exhibit different electronic distributions, affecting their reactivity, binding affinities, and potential biological activities.
Comparison with Non-Fluorinated Analogs
Comparing the compound with its non-fluorinated counterpart, (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS: 10305-73-4), highlights the impact of the trifluoromethyl group:
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The trifluoromethyl group increases lipophilicity
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It enhances metabolic stability
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It creates a more electron-deficient center
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It potentially alters the binding profile with biological targets
Research Implications and Future Directions
The unique structural and chemical properties of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride suggest several promising areas for future research and development.
Development of Synthetic Methodologies
The synthesis of this compound and its derivatives presents opportunities for developing new synthetic approaches:
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Stereoselective methods for controlling the configuration at the tertiary carbon center
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Efficient protocols for introducing the trifluoromethyl group
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Green chemistry approaches to reduce environmental impact of multi-step syntheses
Investigation of Physical and Biological Properties
More comprehensive studies could further elucidate:
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Detailed spectroscopic properties (NMR, IR, MS)
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Crystallographic analysis of solid-state structure
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Binding profiles with various biological targets
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Structure-property relationships among different trifluoromethylated indene derivatives
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